![molecular formula C7H10 B13731672 Tricyclo[4.1.0.01,3]heptane CAS No. 174-73-2](/img/structure/B13731672.png)
Tricyclo[4.1.0.01,3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[4.1.0.01,3]heptane is a polycyclic hydrocarbon with a unique structure characterized by three interconnected rings. This compound is of significant interest in organic chemistry due to its strained ring system, which imparts unique reactivity and properties. The structure consists of a bicyclo[1.1.0]butane core fused with a cyclopropane ring, making it a fascinating subject for theoretical and practical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricyclo[4.1.0.01,3]heptane can be synthesized through various methods, including photochemical and thermal reactions. One common approach involves the photochemical isomerization of substituted cyclodeca-1,6-diene via intramolecular [2+2]-cycloaddition . Another method includes the reaction of tricyclo[4.1.0.02,7]heptane with specific reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound is not widely established due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up with appropriate modifications to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: Tricyclo[4.1.0.01,3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of less strained ring systems.
Substitution: Substitution reactions, particularly with halogens and other electrophiles, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Products include various oxygenated derivatives.
Reduction: Reduced forms of the compound with less ring strain.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Tricyclo[4.1.0.01,3]heptane has several applications in scientific research:
Chemistry: Used as a model compound to study ring strain and reactivity.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug design due to its unique structure.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of tricyclo[4.1.0.01,3]heptane involves its ability to undergo various chemical transformations due to its strained ring system. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s strained bonds are more susceptible to attack by oxidizing agents, leading to the formation of oxygenated products .
Comparison with Similar Compounds
Tricyclo[4.1.0.02,7]heptane: Shares a similar core structure but differs in the arrangement of the rings.
Bicyclo[1.1.0]butane: A simpler structure that forms part of the tricyclo[4.1.0.01,3]heptane system.
Uniqueness: Tricyclo[41001,3]heptane is unique due to its highly strained ring system, which imparts distinct reactivity and properties
Properties
CAS No. |
174-73-2 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
tricyclo[4.1.0.01,3]heptane |
InChI |
InChI=1S/C7H10/c1-2-6-4-7(6)3-5(1)7/h5-6H,1-4H2 |
InChI Key |
JEATYLXCUMDKCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC23C1C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



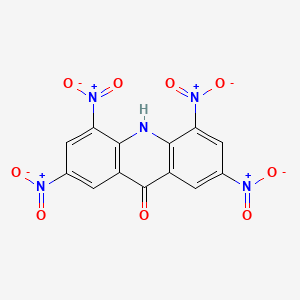
![Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine](/img/structure/B13731606.png)
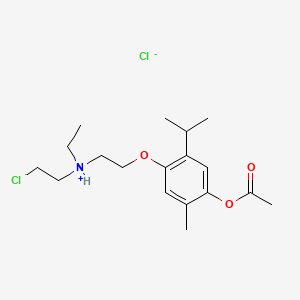
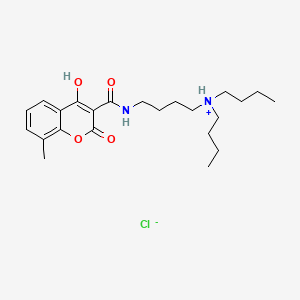

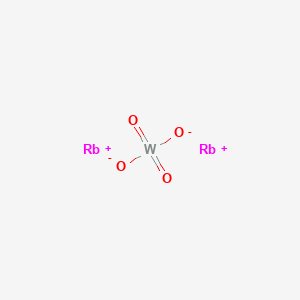
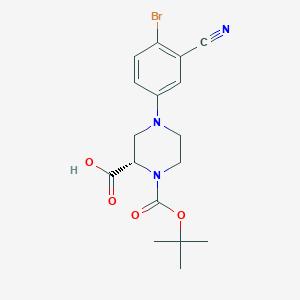

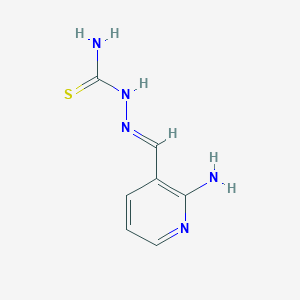
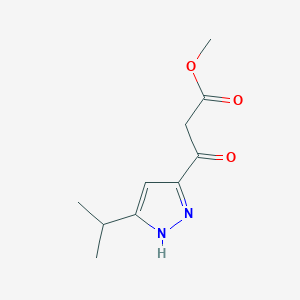
![4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B13731652.png)

![(2-chlorophenyl)methyl-[3-[[2-[3-[(2-chlorophenyl)methyl-diethylazaniumyl]propylamino]-2-oxoacetyl]amino]propyl]-diethylazanium;dichloride](/img/structure/B13731656.png)
